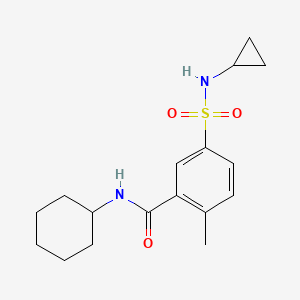
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide, also known as CXCR2 antagonist SB225002, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound is known to interact with the CXCR2 receptor, which is a member of the CXC chemokine receptor family. The CXCR2 receptor is known to play a crucial role in the regulation of inflammation and immune responses.
作用机制
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide exerts its effects by binding to the this compound receptor and blocking the binding of its ligands, such as interleukin-8 (IL-8). IL-8 is a chemokine that is involved in the recruitment of neutrophils and other immune cells to sites of inflammation. By blocking the this compound receptor, this compound can reduce the migration of immune cells to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the migration of neutrophils and other immune cells to sites of inflammation. This leads to a reduction in inflammation and tissue damage. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). This further reduces inflammation and tissue damage.
实验室实验的优点和局限性
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life and may require multiple doses to maintain therapeutic levels. In addition, it may have off-target effects on other chemokine receptors, which could complicate interpretation of results.
未来方向
There are several future directions for the study of N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide. One area of interest is the development of more potent and selective this compound antagonists. This could lead to the development of more effective therapies for inflammatory diseases. Another area of interest is the study of the role of this compound in cancer. This compound has been shown to be involved in tumor growth and metastasis, and this compound antagonists may have potential as anticancer agents. Finally, the use of this compound in combination with other therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or corticosteroids, may have synergistic effects and improve therapeutic outcomes.
合成方法
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide can be synthesized using several methods. One of the most common methods involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with cyclohexylamine and cyclopropylsulfamide to form this compound. This method has been optimized to produce high yields of pure compound.
科学研究应用
N-cyclohexyl-5-(N-cyclopropylsulfamoyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications. This compound is known to interact with the this compound receptor, which is involved in the regulation of inflammation and immune responses. Studies have shown that this compound can inhibit the migration of neutrophils and other immune cells to sites of inflammation. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
属性
IUPAC Name |
N-cyclohexyl-5-(cyclopropylsulfamoyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12-7-10-15(23(21,22)19-14-8-9-14)11-16(12)17(20)18-13-5-3-2-4-6-13/h7,10-11,13-14,19H,2-6,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPBSDVGRAEMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

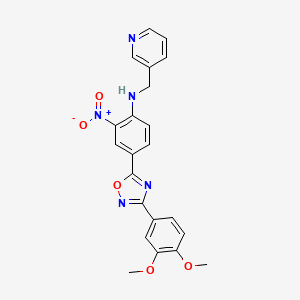
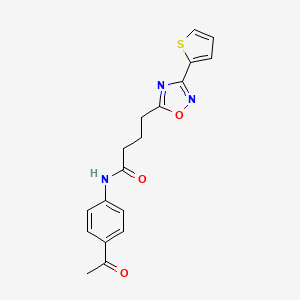
![3,4-dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697068.png)


![2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7697090.png)
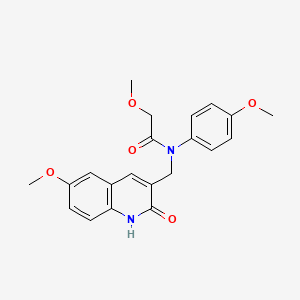
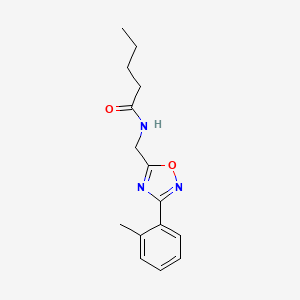
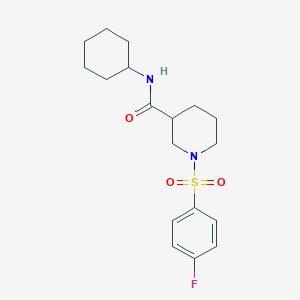
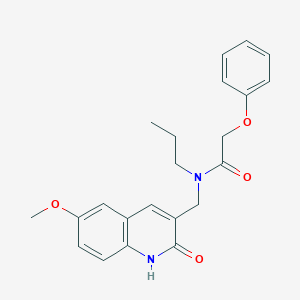

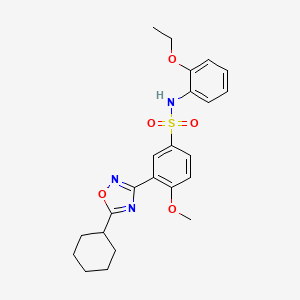

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7697148.png)